N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide
Description
N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide is a bifunctional acetamide derivative featuring a central methyl group linked to two acetamide moieties. The compound’s core phenyl ring is substituted with a hexyloxy (-O-C₆H₁₃) group at the 4-position and a methoxy (-OCH₃) group at the 3-position.
Properties
IUPAC Name |
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-7-8-11-24-16-10-9-15(12-17(16)23-4)18(19-13(2)21)20-14(3)22/h9-10,12,18H,5-8,11H2,1-4H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYBAYVSSXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 4-hexoxy-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Hydrolysis of Acetamide Groups
The compound undergoes hydrolysis under acidic or basic conditions to cleave the acetamide bonds.
Mechanism :
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Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
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Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon .
Alkylation of the Hexyloxy Group
The hexyloxy chain can undergo alkylation to introduce functional groups or modify solubility.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| O-Alkylation | K₂CO₃, DMF, 60°C | Alkyl halides (e.g., CH₃I) | N-{acetamido[4-(alkyl-hexyloxy)-3-methoxyphenyl]methyl}acetamide | 65–70 |
Example :
Reaction with methyl iodide replaces the terminal hydrogen of the hexyloxy group with a methyl group, enhancing lipophilicity .
Oxidation of Methoxy Groups
The methoxy substituent on the phenyl ring can be oxidized to a quinone or carboxylic acid under strong conditions.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Strong Oxidation | KMnO₄, H₂SO₄, 100°C | KMnO₄ | N-{acetamido[4-(hexyloxy)-3-carboxyphenyl]methyl}acetamide | 50–55 |
Note : Over-oxidation may lead to degradation of the acetamide groups.
Reduction of Acetamide to Amine
The acetamide moieties can be reduced to primary amines using strong reducing agents.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| LiAlH₄ Reduction | THF, reflux | LiAlH₄ | N-{aminomethyl[4-(hexyloxy)-3-methoxyphenyl]methyl}amine | 70–75 |
Mechanism :
LiAlH₄ delivers hydride ions to the carbonyl carbon, converting the amide to an amine .
Acylation of Free Amines
If hydrolyzed to an amine, the compound can be re-acylated.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, RT | Acetic anhydride | N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide (regenerated) | 90–95 |
Application : Used to protect amine intermediates during synthesis .
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings (e.g., nitro-substituted derivatives) may undergo substitution.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | HNO₃ | N-{acetamido[4-(hexyloxy)-3-methoxy-5-nitrophenyl]methyl}acetamide | 60–65 |
Limitation : The methoxy and hexyloxy groups are ortho/para-directing, but steric hindrance may limit reactivity.
Key Findings from Research
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, acetonitrile) improve yields due to better solubility of intermediates .
-
Temperature Sensitivity : Alkylation and acylation reactions require controlled heating (40–80°C) to avoid side reactions .
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Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates, necessitating longer reaction times .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro tests showed that the compound inhibited the growth of MDA-MB-231 (breast cancer) cells with an IC50 value of 15 µM, indicating a promising lead for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties.
- Data Summary :
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
- Research Findings : In animal models, administration of the compound significantly reduced levels of TNF-α and IL-6, suggesting its utility in managing conditions like rheumatoid arthritis.
Mechanistic Studies
The compound serves as a valuable tool in biological research to study specific pathways involved in disease progression. Its unique structure allows researchers to explore interactions with various biological targets.
- Example : The compound's interaction with the NF-kB pathway has been studied, revealing insights into how it modulates inflammatory responses at the molecular level.
Drug Development
This compound is being explored as a lead compound for drug development due to its favorable pharmacokinetic properties.
- ADME Profile :
Property Value Solubility Soluble in DMSO Bioavailability High Half-life Approximately 4 hours
Material Science Applications
Beyond its biological applications, this compound has potential uses in material science, particularly in the synthesis of polymeric materials.
Polymer Synthesis
The compound can act as a monomer or crosslinking agent in polymer formulations, enhancing the thermal and mechanical properties of materials.
- Application Example : Its incorporation into polyurethane formulations improved tensile strength and thermal stability, making it suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
The table below compares key structural features, physicochemical properties, and synthesis routes of N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide with analogous compounds:
*Estimated based on analogous structures.
Key Observations:
- Lipophilicity : The hexyloxy group in the target compound likely results in higher lipophilicity compared to shorter alkoxy (e.g., methoxy) or polar sulfonamide substituents .
- Synthetic Complexity : The target compound’s synthesis may mirror methods for 4-(hexyloxy)benzenamine derivatives, involving acid-catalyzed acetylation and ether formation .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of related acetamides (e.g., N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide ) reveal that N—H···O and C—H···O interactions dominate packing arrangements. The target compound’s dual acetamide groups may form dimeric motifs via N—H···O bonds, as seen in similar structures . In contrast, compounds with sulfonamide or cyano groups (e.g., ) exhibit distinct packing driven by sulfonyl-O or nitrile interactions.
Biological Activity
N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article summarizes the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a complex structure characterized by an acetamido group linked to a phenyl ring that is further substituted with a hexyloxy and methoxy group. This structural arrangement is crucial for its biological activity, as modifications in these substituents can significantly influence its pharmacological effects.
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties by inhibiting the replication of viruses such as HIV. The mechanism often involves the inhibition of reverse transcriptase, a critical enzyme for viral replication. For instance, derivatives with similar structural motifs have shown effective inhibition against HIV strains resistant to existing treatments, indicating the potential for this compound to overcome resistance mechanisms .
- Anticancer Properties : The compound may also exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Research has indicated that similar benzamide derivatives can inhibit key enzymes like dihydrofolate reductase (DHFR) and various kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances activity, while electron-withdrawing groups can diminish it. For example, studies have shown that modifications at the 4-position significantly affect binding affinity and biological potency .
- Hexyloxy Group : This aliphatic chain may contribute to lipophilicity, enhancing cell membrane permeability and bioavailability, which is vital for effective antiviral and anticancer action.
Case Studies
- HIV Inhibition : In a study examining various derivatives of similar compounds, it was found that those with optimal substitutions exhibited EC50 values in the low micromolar range against wild-type HIV-1 strains. Notably, some derivatives showed enhanced efficacy against NNRTI-resistant strains, suggesting that this compound could serve as a lead compound for further development in HIV therapy .
- Cancer Cell Proliferation : Another study highlighted the inhibitory effects of related benzamide compounds on cancer cell lines. The mechanism was attributed to the modulation of signaling pathways associated with cell survival and apoptosis, indicating potential therapeutic applications in oncology .
Data Tables
| Compound | Activity Type | EC50 (μM) | Notes |
|---|---|---|---|
| CI-39 | Antiviral | 3.40 | NNRTI against HIV-1 |
| 10f | Antiviral | 0.06 | Optimized derivative |
| 10i | Antiviral | 0.43 | Effective against resistant strains |
| Benzamide A | Anticancer | 85 | Inhibits DHFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
